Mirin - 1198097-97-0

Mirin

Catalog Number: EVT-275286
CAS Number: 1198097-97-0
Molecular Formula: C10H8N2O2S
Molecular Weight: 220.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Mirin is a traditional Japanese sweet rice wine seasoning used for cooking. [] It is produced through a fermentation process involving glutinous rice, rice koji (steamed rice cultivated with Aspergillus oryzae), and shochu (distilled alcohol). [] The fermentation process is characterized by saccharification and aging of the glutinous rice facilitated by the enzymatic activity of rice koji, leading to the breakdown of starch and protein. [] This process results in a product rich in sugars, primarily glucose, contributing to Mirin's sweet taste. [] Mirin is categorized as a liquor seasoning under the Japanese Liquor Tax Law, requiring an extract content of 40% or more and an alcohol content of less than 15%. []

Source and Classification

Mirin is classified as an alcoholic beverage under Japan's Liquor Tax Law. It can be categorized into different types based on production methods:

  • Hon Mirin: Made using glutinous rice, koji, and shochu, fermented for an extended period (6 months to 1 year) .
  • Kashio Mirin: A fermented seasoning that may contain additional ingredients .
  • Mirin-like Seasoning: Often contains glucose and flavorings but lacks the traditional fermentation process .
Synthesis Analysis

The synthesis of mirin involves several key steps:

  1. Preparation of Ingredients: High-quality glutinous rice is soaked, steamed, and then mixed with koji. The koji is produced from the Aspergillus oryzae mold, which breaks down starches into sugars during fermentation .
  2. Fermentation Process: The mixture of steamed rice and koji is combined with distilled alcohol (shochu) at a specific ratio. For example, a common formulation includes a solid-to-liquid ratio of 60:40 . The fermentation occurs at room temperature (25-34°C) for 45-60 days, allowing enzymes from the koji to convert starches into sugars and amino acids .
  3. Aging: After fermentation, the mash undergoes aging to develop flavor complexity. This step can last from several weeks to months depending on the desired characteristics of the final product .
  4. Pressing and Filtration: The fermented mash is pressed to extract liquid mirin, which is then filtered and pasteurized to ensure safety and stability .
Molecular Structure Analysis

Mirin's molecular structure is primarily composed of various sugars (such as glucose and oligosaccharides), amino acids (like glutamic acid), organic acids (including lactic acid), and aromatic compounds. The sugars contribute to its sweetness while amino acids enhance umami flavors.

  • Key Components:
    • Sugars: Glucose, isomaltose, maltose, etc.
    • Amino Acids: Glutamic acid, leucine.
    • Organic Acids: Lactic acid, citric acid.

The presence of these components results in a complex flavor profile that is both sweet and savory .

Chemical Reactions Analysis

The production of mirin involves several chemical reactions:

  1. Saccharification: During fermentation, enzymes from koji convert starches in rice into simpler sugars through hydrolysis.
  2. Alcohol Fermentation: Yeast present in the koji or added during fermentation converts sugars into alcohol and carbon dioxide.
  3. Aging Reactions: During aging, various compounds undergo reactions that enhance flavor complexity through esterification and oxidation processes.

These reactions are crucial for developing the characteristic taste and aroma of mirin .

Mechanism of Action

The mechanism by which mirin enhances food flavors involves several processes:

  • Flavor Enhancement: The sugars in mirin caramelize during cooking, adding depth to dishes while masking undesirable odors from fish or other ingredients.
  • Umami Contribution: Amino acids present in mirin interact with other seasonings (like soy sauce) to amplify umami flavors.
  • Texture Improvement: The sugars create a glossy finish on foods while the alcohol helps maintain moisture during cooking.

These actions make mirin a versatile ingredient in culinary applications .

Physical and Chemical Properties Analysis

Mirin exhibits several notable physical and chemical properties:

PropertyValue/Description
AppearanceSyrupy liquid
ColorPale amber
Alcohol ContentApproximately 14%
pHTypically around 5.5
Sugar ContentVaries; typically high due to fermentation
AromaSweet with complex notes

These properties contribute to its functionality as both a cooking ingredient and a condiment .

Applications

Mirin has diverse applications in culinary arts:

  • Flavoring Agent: Used in marinades, sauces (like teriyaki), and dressings to impart sweetness and depth.
  • Cooking Enhancer: Improves the texture and appearance of grilled or simmered dishes by providing shine and moisture.
  • Culinary Tradition: Essential in traditional Japanese cuisine for dishes such as sushi rice or simmered vegetables.

Beyond cooking, mirin can also serve as a sweetener in desserts or beverages due to its unique flavor profile .

Properties

CAS Number

1198097-97-0

Product Name

Mirin

IUPAC Name

5-[(4-hydroxyphenyl)methylidene]-2-imino-1,3-thiazolidin-4-one

Molecular Formula

C10H8N2O2S

Molecular Weight

220.25 g/mol

InChI

InChI=1S/C10H8N2O2S/c11-10-12-9(14)8(15-10)5-6-1-3-7(13)4-2-6/h1-5,13H,(H2,11,12,14)

InChI Key

YBHQCJILTOVLHD-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C=C2C(=O)N=C(S2)N)O

Solubility

Soluble in DMSO, not in water

Synonyms

Mirin

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=N)S2)O

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)N=C(S2)N)O

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